Boc-Ser(Fmoc-Ser(tBu))-OH

Racemization-free SPPS Difficult sequence peptide synthesis Chiral HPLC purity analysis

On-resin esterification of consecutive serine residues causes significant epimerization (D-Ser), compromising peptide purity. This pre-formed O-acyl isodipeptide unit eliminates that step. - **Function:** Tri-orthogonal Boc/Fmoc/tBu protection enables selective deprotection for O-N acyl migration in SPPS. - **Outcome:** Prevents α-carbon racemization (>98% chiral purity by HPLC); documented crude purity gains ≥25% for aggregation-prone sequences (Aβ, IAPP). - **Supply:** Standard Fmoc-SPPS compatible; reduces synthetic steps by ≥2 vs. on-resin esterification.

Molecular Formula C30H38N2O9
Molecular Weight 570.6 g/mol
CAS No. 944283-11-8
Cat. No. B3309930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(Fmoc-Ser(tBu))-OH
CAS944283-11-8
Molecular FormulaC30H38N2O9
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C30H38N2O9/c1-29(2,3)40-17-24(26(35)38-16-23(25(33)34)31-28(37)41-30(4,5)6)32-27(36)39-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,15-17H2,1-6H3,(H,31,37)(H,32,36)(H,33,34)/t23-,24-/m0/s1
InChIKeyKJMUANKHZZCWSG-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Ser(Fmoc-Ser(tBu))-OH: Orthogonally Protected Isodipeptide Building Block


Boc-Ser(Fmoc-Ser(tBu))-OH (CAS 944283-11-8, MFCD10001361, C₃₀H₃₈N₂O₉, MW 570.63 g/mol) is a preformed O‑acyl isodipeptide unit in which two L‑serine residues are connected via an ester bond [1][2]. The N‑terminal serine carries an acid‑labile Boc group, while the side‑chain serine bears a base‑labile Fmoc protection and its hydroxyl is masked as the acid‑labile tert‑butyl ether (tBu). This tri‑orthogonal protection scheme (Boc/Fmoc/tBu) permits fully selective, sequential deprotection on the solid support without cross‑reactivity, making the compound a strategic building block for the O‑acyl isopeptide method designed to overcome aggregation and racemization during solid‑phase peptide synthesis (SPPS) [3].

Tri-Orthogonal Protection
Boc, Fmoc, and tBu groups enable fully selective sequential deprotection in standard Fmoc‑SPPS workflows.
Pre-Formed O‑Acyl Isodipeptide
Intrinsic ester bond may suppress on‑resin esterification and its associated racemization risk.
Aggregation-Disrupting Design
Temporary ester linkage may disrupt interchain hydrogen bonding during difficult sequence assembly.

Why Generic Serine Building Blocks Cannot Substitute This Isodipeptide


The pre‑assembled O‑acyl isodipeptide architecture of Boc-Ser(Fmoc-Ser(tBu))-OH is not interchangeable with simple mixtures of Fmoc‑Ser(tBu)‑OH and Boc‑Ser‑OH or with post‑assembly on‑resin esterification. The classic stepwise approach requires direct esterification of a hydroxyl‑containing resin‑bound peptide, a step that is documented to induce significant racemization at the C‑terminal serine α‑carbon [1][2]. In contrast, the pre‑formed isodipeptide unit introduces the labile ester junction while the Ser residues are still in solution, under conditions that preserve chiral integrity (>98% diastereomeric purity by chiral HPLC) [3]. Additionally, the orthogonal Boc/Fmoc/tBu triad is tailored for the O‑acyl isopeptide method: Fmoc removal liberates a nucleophilic amine for O‑N acyl migration, while the Boc and tBu groups remain intact until global acidolytic cleavage, a logic that generic mono‑protected serines cannot replicate [1].

This Isodipeptide
Pre‑formed ester bond with reported >98% diastereomeric purity; orthogonal protection triad supports O→N acyl migration.
vs
Generic Serine Mix / On‑Resin Approach
On‑resin esterification may induce measurable racemization; mono‑protected serines cannot replicate the sequential deprotection logic.
Boc/Fmoc/tBu Triad
Fmoc removal liberates an amine for migration while Boc and tBu remain stable until final cleavage; avoids unintended hydroxyl exposure.
vs
Dual‑ or Single‑Protection Schemes
Free hydroxyl or all‑acid‑labile groups may cause O‑acylation side products and block the required migration step.

Quantified Performance Advantages Over Conventional Methods


Racemization Suppression vs. On-Resin Esterification

When the O‑acyl isodipeptide unit Boc-Ser(Fmoc-Xaa)-OH is used as a pre‑formed building block, racemization‑inducible on‑resin esterification is completely avoided. In the synthesis of a difficult sequence‑containing pentapeptide, the crude product obtained via the O‑acyl isodipeptide method showed no detectable epimerization by‑products, whereas the classical on‑resin esterification route produced substantial amounts of the D‑Ser epimer [1][2]. Chiral HPLC analysis of isolated O‑acyl isodipeptides, including the Ser(tBu)‑bearing member, routinely confirms >98% diastereomeric purity, a value that cannot be achieved when the ester linkage is formed on the resin [3].

Racemization Suppression
Class-level
>98%
diastereomeric purity (isodipeptide unit)
vs
Detectable
D‑epimer (on‑resin esterification)
May eliminate racemization source at Ser α‑carbon.
Data to verify in specific sequence contexts.
Racemization-free SPPS Difficult sequence peptide synthesis Chiral HPLC purity analysis

Orthogonal Protection Selectivity vs. Dual-Protection Schemes

Boc-Ser(Fmoc-Ser(tBu))-OH presents three chemically distinct labile groups: Boc (cleaved by TFA), Fmoc (cleaved by piperidine), and tBu ether (cleaved by TFA but with kinetics distinct from Boc). This allows sequential deprotection in the order Fmoc → Boc → tBu without detectable cross‑reactivity. By comparison, the simpler analog Boc-Ser(Fmoc-Ser-OH)-OH (lacking the tBu group) exposes a free hydroxyl that can undergo unintended O‑acylation during subsequent coupling steps, and the all-acid-labile Fmoc-Ser(tBu)-Ser(tBu)-OH forces simultaneous global deprotection that precludes the O‑N acyl migration step central to the isopeptide method [1][2]. In a systematic screen of forty O‑acyl isodipeptide units, only those bearing the full orthogonal set (Boc/Fmoc/tBu or analogous) enabled clean, two‑step conversion to the target amide‑bond peptide with >95% overall purity [2].

Orthogonal Selectivity
Class-level
Boc-Ser(Fmoc-Ser(tBu))-OH Fmoc→Boc→tBu sequential; no O‑acylation
Boc-Ser(Fmoc-Ser-OH)-OH Free Ser‑OH may lead to O‑acylation by‑products
Supports clean O→N migration without side reactions.
Reported final purity >95% in model systems.
Orthogonal protecting group strategy Fmoc/tBu SPPS Selective deprotection kinetics

Crude Purity Improvement in Difficult Sequence Synthesis

The O‑acyl isodipeptide method, employing building blocks such as Boc-Ser(Fmoc-Ser(tBu))-OH, substitutes a native amide bond with a temporary ester linkage that disrupts interchain hydrogen bonding responsible for on‑resin aggregation. In a model study of Aβ1–42 isopeptide synthesis, the use of pre‑formed O‑acyl isodipeptide units raised crude peptide purity from <50% (stepwise synthesis) to >75%, with the major impurity shifting from deletion/truncation sequences to easily removable small molecules [1][2]. While this data is obtained with the Thr‑Val analog Boc-Thr(Fmoc-Val)-OH, the Ser‑Ser analog operates through an identical physicochemical mechanism, and the solubility‑enhancing effect of the O‑acyl linkage is a class property of all members of the forty‑compound library [3].

Crude Purity Gain
Class-level
≥25 pp crude purity improvement
May reduce purification burden for aggregation-prone sequences.
Observed in Aβ1–42 model; context‑dependent.
Crude peptide purity Aggregation suppression Difficult sequence peptide synthesis

Key Application Scenarios in Peptide Synthesis


Racemization-Free Synthesis of Aggregation-Prone Ser-Rich Peptides

When synthesizing peptides containing consecutive Ser residues or Ser‑rich hydrophobic stretches, on‑resin esterification invariably generates D‑Ser epimer that co‑elutes with the desired product. Incorporating Boc‑Ser(Fmoc-Ser(tBu))‑OH as a pre‑formed, chirally pure unit eliminates this epimerization source entirely [1]. Crude purity gains of ≥25 percentage points documented for the O‑acyl isodipeptide method [2] translate into single‑step purification and higher isolated yields, making this building block the procurement choice for any laboratory synthesizing Alzheimer’s Aβ, islet amyloid polypeptide (IAPP), or Tau‑derived sequences that are known to aggregate on the resin.

Fully Automated SPPS of Long Peptides via Click Strategy

The O‑acyl isodipeptide method was explicitly developed to enable fully automated protocols for long peptides and proteins [1]. Boc‑Ser(Fmoc-Ser(tBu))‑OH inserts directly into standard Fmoc‑SPPS cycles; after chain assembly, a pH‑triggered O‑N acyl migration converts the ester to the native amide bond under physiological conditions (pH 7.4) within minutes [2]. This ‘click‑peptide’ concept has been validated on sequences up to 42 amino acids, and the building block’s compatibility with microwave‑assisted SPPS further reduces cycle times, a critical consideration for industrial peptide manufacturers scaling from milligram to kilogram batches.

Depsipeptide Natural Product Synthesis

Because Boc‑Ser(Fmoc-Ser(tBu))‑OH inherently contains an ester bond between the two Ser residues, it serves as a direct precursor for depsipeptide natural product synthesis without requiring post‑assembly oxidation or esterification [1]. The orthogonal protection scheme allows selective elongation at either the N‑terminus (via Boc removal) or the C‑terminus (via standard Fmoc‑SPPS), enabling convergent fragment condensation strategies that are difficult to execute with monomeric building blocks alone [2]. Procurement of this pre‑formed unit reduces the synthetic step count by at least two steps compared to on‑resin esterification approaches, a significant advantage in GMP peptide production where each step adds validation cost.

Quality-Critical Bioassays Requiring High Diastereomeric Purity

For receptor binding assays, SPR biosensor studies, and cellular potency determinations, the presence of even 2–3% D‑Ser epimer can shift IC₅₀ values by an order of magnitude [1]. The commercial specification of Boc‑Ser(Fmoc-Ser(tBu))‑OH at ≥98% purity (HPLC) [2], combined with the racemization‑free incorporation demonstrated in the literature [3], ensures that the final peptide product requires minimal additional chiral purity verification, saving analytical development time and meeting the stringent acceptance criteria of pharmaceutical quality control laboratories.

Application
Selection Property
Validation Focus
Serine-rich peptide synthesis
Pre‑formed chirally pure O‑acyl isodipeptide
Racemization suppression at Ser junctions
Automated long peptide assembly
Orthogonal Boc/Fmoc/tBu protection triad
O→N acyl migration kinetics and purity
Depsipeptide fragment condensation
Intrinsic ester bond between residues
Selective N‑/C‑terminal elongation
High-purity peptide bioassays
Specification ≥98% diastereomeric purity
Chiral impurity minimization in final product
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